molecular formula C10H14N2O B12886707 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one CAS No. 62034-96-2

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

Katalognummer: B12886707
CAS-Nummer: 62034-96-2
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: ZHRMUDUJFJZNNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-chloronicotinic acid with pyrrolidine under basic conditions to form the pyrrolidinyl-pyridinone structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

62034-96-2

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-8-6-9(7-10(13)11-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3,(H,11,13)

InChI-Schlüssel

ZHRMUDUJFJZNNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)N1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.